CellHunt Green 8-P2M
CAS No.: 929679-22-1
Cat. No.: VC0164308
Molecular Formula: C23H20BF2N3O2
Molecular Weight: 419.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 929679-22-1 |
---|---|
Molecular Formula | C23H20BF2N3O2 |
Molecular Weight | 419.23 |
Introduction
Molecular and Structural Characteristics
Chemical Composition and Stability
CellHunt Green 8-P2M belongs to the boron-dipyrromethene (BODIPY) family of fluorophores, renowned for their photostability and high quantum yields. The compound’s structure incorporates a reactive maleimide group, facilitating covalent bonding with thiol (-SH) residues in peptides, proteins, and other biomolecules. This reactivity is pH-dependent, with optimal conjugation occurring at pH levels below 7.5 . The presence of fluorine atoms in the BODIPY core enhances its electron-withdrawing properties, contributing to its fluorescence efficiency.
Spectral Properties
The dye exhibits excitation and emission maxima in the green spectrum, typically around 493 nm and 503 nm, respectively. These spectral characteristics make it compatible with standard fluorescence microscopy setups using FITC filter sets. The compound’s fluorescence is quenched in its free maleimide form but restored upon conjugation with thiol-containing targets, enabling real-time monitoring of binding events .
Table 1: Key Physicochemical Properties of CellHunt Green 8-P2M
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 419.23 g/mol |
CAS Number | 929679-22-1 |
Excitation Maximum | ~493 nm |
Emission Maximum | ~503 nm |
Solubility | DMSO, DMF, aqueous buffers |
Synthesis and Purification
While detailed synthetic protocols are proprietary, the general pathway involves condensation of a pyrrole precursor with difluoroboron diethyl etherate, followed by functionalization with a maleimide linker. Purification typically employs reverse-phase chromatography to achieve >95% purity, as confirmed by HPLC and mass spectrometry .
Biological and Research Applications
Fluorescent Cell Tracking
CellHunt Green 8-P2M serves as a long-term tracer for live-cell imaging due to its resistance to photobleaching and minimal cytotoxicity. Studies utilizing this dye have demonstrated its ability to label cells for over 72 hours, enabling longitudinal tracking of migration, proliferation, and apoptosis in cancer cell lines and primary cultures .
Biomolecular Conjugation
The maleimide-thiol coupling mechanism allows for site-specific labeling of cysteine residues in proteins. This property has been exploited to prepare fluorescent antibody conjugates for flow cytometry and super-resolution microscopy. For example, conjugation with anti-CD47 antibodies has facilitated real-time visualization of immune checkpoint interactions in lymphoma models .
pH-Dependent Reactivity
The dye’s selective reactivity at pH <7.5 enables targeted labeling of intracellular thiols in acidic organelles such as lysosomes. This feature has been leveraged to study redox dynamics in neurodegenerative disease models, where lysosomal dysfunction correlates with altered thiol homeostasis .
Emerging Research Directions
Targeted Drug Delivery Systems
Recent investigations have explored CellHunt Green 8-P2M as a component of theranostic nanoparticles. Conjugation with pH-responsive polymers enables dual functionality: fluorescence tracking of nanoparticle localization and controlled drug release in acidic tumor microenvironments .
Redox State Mapping
The dye’s fluorescence recovery upon thiol conjugation has been adapted for quantitative mapping of cellular redox states. Calibration curves generated using glutathione standards allow precise quantification of reduced thiol concentrations in subcellular compartments .
High-Throughput Screening
Automated platforms utilizing CellHunt Green 8-P2M-labeled targets have been developed for screening thiol-modulating compounds. A 2024 study demonstrated its utility in identifying novel inhibitors of protein disulfide isomerase, a target in metastatic cancer .
Technical Considerations and Limitations
While the dye exhibits superior performance in many applications, users must account for several factors:
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Competitive Reactivity: Free thiols in serum proteins may require blocking with iodoacetamide prior to cell labeling.
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pH Optimization: Conjugation efficiency drops significantly above pH 7.5, necessitating precise buffer control.
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Multiplexing Compatibility: Spectral overlap with GFP limits simultaneous use in transgenic models without appropriate filter sets .
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